6-Bromo-3-fluoro-2-iodopyridine
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Overview
Description
6-Bromo-3-fluoro-2-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, fluorine, and iodine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-iodopyridine typically involves halogenation reactions. One common method includes the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Further iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide, potassium fluoride, and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-fluoro-2-iodopyridine has a wide range of scientific research applications, including:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various biological molecules. The exact mechanism may vary depending on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-bromopyridine: Similar in structure but lacks the iodine atom.
3-Bromo-2-nitropyridine: Contains a nitro group instead of fluorine and iodine.
2,6-Difluoropyridine: Contains two fluorine atoms instead of bromine and iodine.
Uniqueness
6-Bromo-3-fluoro-2-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of halogens can impart distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-bromo-3-fluoro-2-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-2-1-3(7)5(8)9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFVDGPBZNIAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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